Phenanthridines and derivatives

Phenanthridines and their derivatives are a class of organic compounds characterized by the presence of a phenanthrene ring system with an additional nitrogen atom in the annular structure. These molecules exhibit diverse biological activities due to their complex molecular architecture, making them valuable tools in pharmaceutical research and development. Phenanthridine derivatives have shown potential as anti-inflammatory, antiviral, anticancer, and antimicrobial agents.

The structural diversity of phenanthridines arises from various functional groups that can be introduced into the molecule, such as hydroxyl, methoxy, carboxylic acid, and amide groups. These modifications allow for the fine-tuning of chemical properties to achieve specific biological effects. Additionally, the lipophilic nature of these compounds often enables better penetration across cell membranes.

In drug discovery, phenanthridines are particularly interesting due to their ability to modulate various cellular processes. They can interact with proteins and nucleic acids, influencing gene expression, protein-protein interactions, and other vital biological functions. Consequently, researchers are continually exploring new derivatives to enhance efficacy and reduce side effects in clinical applications.

The synthesis of phenanthridines and their derivatives involves multi-step organic reactions, including condensation, aromatization, and alkylation processes. These synthetic routes can be optimized for scalability and cost-effectiveness, making them suitable for both academic research and industrial production.

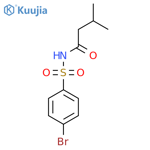

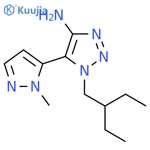

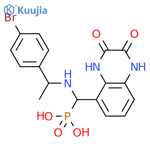

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

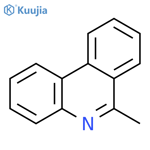

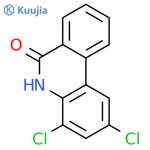

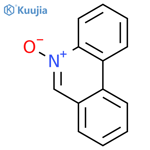

6-methylphenanthridine | 3955-65-5 | C14H11N |

|

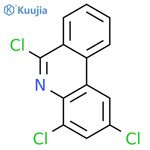

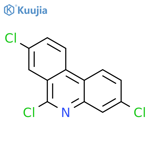

2,4,6-trichlorophenanthridine | 38052-82-3 | C13H6NCl3 |

|

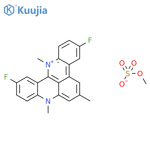

RHPS4 | 390362-78-4 | C23H20F2N2O4S |

|

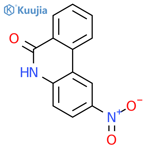

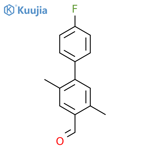

6(5H)-Phenanthridinone,2-nitro- | 78256-30-1 | C13H8N2O3 |

|

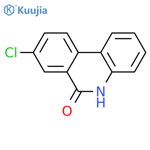

6(5H)-Phenanthridinone,2,4-dichloro- | 27353-45-3 | C13H7NOCl2 |

|

Phenanthridine, 3,6,8-trichloro- | 33692-80-7 | C13H6NCl3 |

|

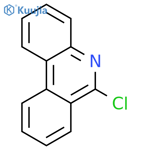

6-Chlorophenanthridine | 15679-03-5 | C13H8ClN |

|

6(5H)-Phenanthridinone,8-chloro- | 26844-83-7 | C13H8NOCl |

|

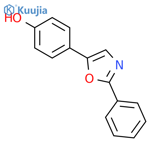

Phenanthridine, 5-oxide | 14548-01-7 | C13H9NO |

|

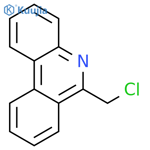

6-(Chloromethyl)phenanthridine | 40484-36-4 | C14H10NCl |

関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

-

-

PEAQX sodium Cas No: 459836-30-7

PEAQX sodium Cas No: 459836-30-7